molecular formula C11H16N2O2S B13274736 7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione

7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione

Cat. No.: B13274736
M. Wt: 240.32 g/mol
InChI Key: GMXVNVGHEDDOEH-UHFFFAOYSA-N
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Description

7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione is a heterocyclic compound that belongs to the benzothiazepine family This compound is characterized by a benzene ring fused with a thiazepine ring, which contains nitrogen and sulfur atoms The presence of an amino group and an ethyl group further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the desired benzothiazepine ring. The reaction is usually carried out under reflux conditions in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of the amino group allows it to form hydrogen bonds with target proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione: Similar structure but with a methyl group instead of an ethyl group.

    7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-sulfone: Similar structure but with a sulfone group instead of a dione group.

Uniqueness

7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and an ethyl group enhances its versatility in chemical synthesis and potential therapeutic applications .

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

4-ethyl-1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-7-amine

InChI

InChI=1S/C11H16N2O2S/c1-2-13-5-6-16(14,15)11-4-3-10(12)7-9(11)8-13/h3-4,7H,2,5-6,8,12H2,1H3

InChI Key

GMXVNVGHEDDOEH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCS(=O)(=O)C2=C(C1)C=C(C=C2)N

Origin of Product

United States

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